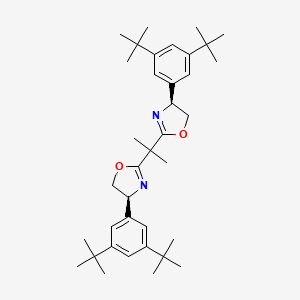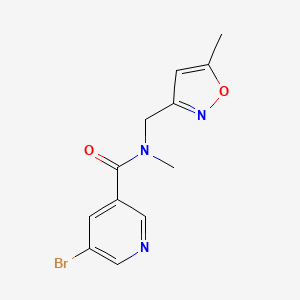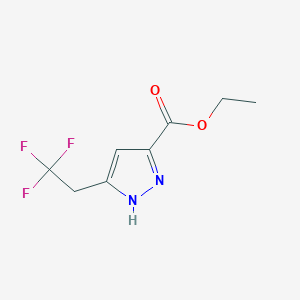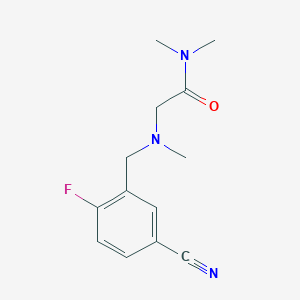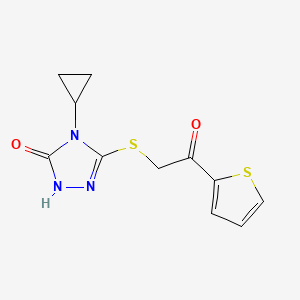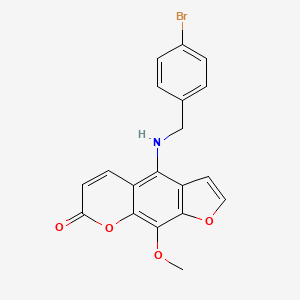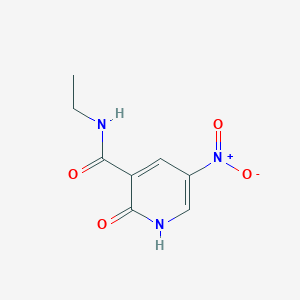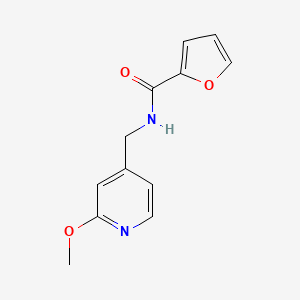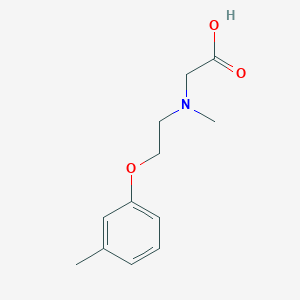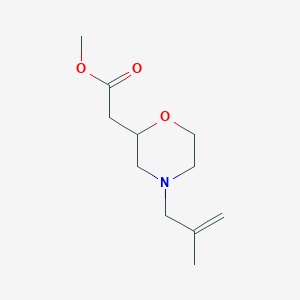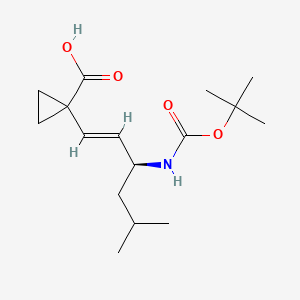
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a tert-butoxycarbonyl (Boc) protected amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Boc-protected amine group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling reactions: The final step involves coupling the Boc-protected amine with the cyclopropane carboxylic acid derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Researchers use this compound to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the target molecule, leading to changes in its conformation and activity. The Boc-protected amine group can also participate in hydrogen bonding and other interactions that modulate the compound’s effects.
相似化合物的比较
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler analog without the Boc-protected amine group.
tert-Butoxycarbonyl-protected amines: Compounds with similar protective groups but different core structures.
Cyclopropane-containing amino acids: Molecules that incorporate cyclopropane rings into amino acid structures.
Uniqueness
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a Boc-protected amine group, which imparts specific chemical and biological properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
属性
分子式 |
C16H27NO4 |
|---|---|
分子量 |
297.39 g/mol |
IUPAC 名称 |
1-[(E,3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-1-enyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-11(2)10-12(17-14(20)21-15(3,4)5)6-7-16(8-9-16)13(18)19/h6-7,11-12H,8-10H2,1-5H3,(H,17,20)(H,18,19)/b7-6+/t12-/m1/s1 |
InChI 键 |
DHYLENHPVLHQSZ-NNNHXZLVSA-N |
手性 SMILES |
CC(C)C[C@@H](/C=C/C1(CC1)C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C=CC1(CC1)C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


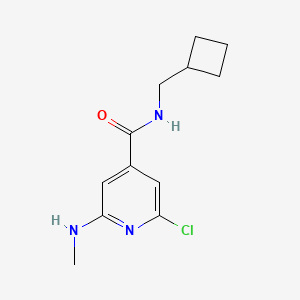
![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)
